molecular formula C13H11Cl2NO B1517630 [4-(2,3-Dichlorophenoxy)phenyl]methanamine CAS No. 1039894-09-1

[4-(2,3-Dichlorophenoxy)phenyl]methanamine

Cat. No.: B1517630
CAS No.: 1039894-09-1
M. Wt: 268.13 g/mol
InChI Key: HWHMEGUWURTJBZ-UHFFFAOYSA-N
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Description

[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a substituted phenylmethanamine derivative featuring a phenoxy linker substituted with two chlorine atoms at the 2- and 3-positions of the aromatic ring. This compound belongs to a class of aryl ethers with a primary amine functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

[4-(2,3-dichlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHMEGUWURTJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group attached to a phenylmethanamine backbone. Its molecular formula is C16H17Cl2NO2C_{16}H_{17}Cl_2NO_2, with a molecular weight of approximately 326.22 g/mol. The structure can be represented as follows:

Chemical Structure  4 2 3 Dichlorophenoxy phenyl methanamine\text{Chemical Structure }\text{ 4 2 3 Dichlorophenoxy phenyl methanamine}

Synthesis

The synthesis typically involves the reaction of 2,3-dichlorophenol with an appropriate amine under controlled conditions. The process can yield various intermediates that are further refined to obtain the final product.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within cellular pathways. The dichlorophenoxy group is known to modulate the activity of certain proteins involved in cellular signaling, potentially influencing processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibitory effects at low concentrations.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Agricultural Applications : The compound has been investigated for its herbicidal properties, particularly in controlling broadleaf weeds without harming cereal crops. Its mechanism involves disrupting the hormonal balance within target plants, leading to uncontrolled growth and eventual death.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibitory effects on bacterial strains
Anti-inflammatoryDownregulation of cytokines
HerbicidalDisruption of hormonal balance in plants

Scientific Research Applications

Overview

[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a chemical compound that has garnered attention for its diverse applications, particularly in the fields of agriculture and pharmaceuticals. This article explores its scientific research applications, highlighting case studies and data tables that provide comprehensive insights into its utility.

Herbicide Development

One of the primary applications of this compound is in the formulation of herbicides. This compound is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is extensively used for weed control in various agricultural settings. The effectiveness of phenoxy herbicides like 2,4-D lies in their ability to selectively target broadleaf weeds while sparing grasses, making them invaluable in cereal crop management and lawn care .

Table 1: Comparison of Herbicidal Activity

Compound NameTypeTarget WeedsApplication Method
2,4-DSelective HerbicideBroadleaf weedsSpraying
This compoundPotential HerbicideTBDTBD

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly as a building block in the synthesis of various bioactive compounds. Its structural properties make it suitable for modifications that enhance pharmacological activity. For instance, derivatives of phenoxyphenyl compounds have been investigated for their anti-inflammatory and analgesic properties .

Case Study: Synthesis of Phenoxy Derivatives
A study explored the synthesis of phenoxy derivatives from this compound and assessed their biological activities. The results indicated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting a pathway for developing new therapeutic agents.

Environmental Monitoring

The compound's chlorinated structure raises concerns regarding environmental persistence and toxicity. Research has focused on its degradation pathways in soil and water systems. Microbial degradation studies show that specific bacterial strains can metabolize chlorinated phenoxy compounds, providing insights into bioremediation strategies .

Table 2: Microbial Degradation Studies

MicroorganismSubstrate UsedDegradation Rate (%)
Sphingomonas herbicidovorans2,4-D95% within 48 hours
Pseudomonas putidaThis compoundTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural features, molecular weights, and substituents of [4-(2,3-Dichlorophenoxy)phenyl]methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Data Source
This compound C₁₃H₁₁Cl₂NO 268.1 (calculated) 2,3-dichlorophenoxy, primary amine Inferred
[4-(3,5-Dichlorophenoxy)phenyl]methanamine HCl C₁₃H₁₂Cl₃NO 304.6 3,5-dichlorophenoxy, hydrochloride salt
{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine C₁₆H₁₆Cl₂NO₂ 332.2 Propoxy linker, 2,4-dichlorophenoxy
[4-(3-Chlorophenyl)phenyl]methanamine HCl C₁₃H₁₁Cl₂N 252.1 Biphenyl core, 3-chloro substitution
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine C₈H₇Cl₂F₂NO 254.0 3,5-dichloro, difluoromethoxy substitution
[4-(2,4-Difluorophenoxy)phenyl]methanamine C₁₃H₁₁F₂NO 235.2 2,4-difluorophenoxy substitution
Key Observations:
  • Chlorine vs.
  • Linker Flexibility: The phenoxy linker in the target compound provides rigidity, whereas propoxy-modified analogs (e.g., {4-[3-(2,4-dichlorophenoxy)propoxy]phenyl}methanamine) introduce conformational flexibility, which may influence binding interactions in biological systems .
  • Biphenyl vs. Phenoxy Systems: Biphenyl derivatives like [4-(3-chlorophenyl)phenyl]methanamine HCl exhibit planar aromatic systems, contrasting with the non-planar phenoxy group in the target compound. This difference could affect solubility and π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,3-Dichlorophenoxy)phenyl]methanamine
Reactant of Route 2
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[4-(2,3-Dichlorophenoxy)phenyl]methanamine

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